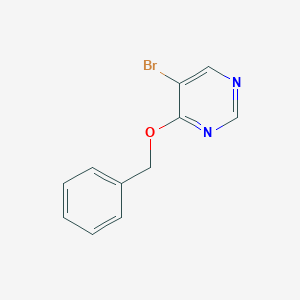
4-Benzyloxy-5-bromopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-5-bromopyrimidine is a chemical compound consisting of a pyrimidine ring with a bromine and a benzyloxy group . It has a molecular weight of 265.11 .
Synthesis Analysis
The synthesis of 2,5-disubstituted pyrimidines, including this compound, has been reported. The desired 2,5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2 (PPh3)2 with 0.5 M aqueous Na2CO3 in water at 80 °C .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 .Chemical Reactions Analysis
The Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids is a key step in the synthesis of 2,5-disubstituted pyrimidines .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation
4-Benzyloxy-5-bromopyrimidine is used in the synthesis of new 2,5-disubstituted pyrimidine derivatives. These derivatives have demonstrated moderate in vitro cytotoxic activity against the HeLa cell line, indicating potential applications in anticancer research (Reddy et al., 2015).
Microwave-assisted Palladium-catalyzed Reactions
This compound reacts with various thiophenes in the presence of a palladium catalyst, leading to the formation of aryl-substituted pyrimidines. This reaction has applications in the development of new compounds with potential pharmacological activities (Verbitskiy et al., 2013).
Synthesis of Pyridine Derivatives
3-Benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are analogs of this compound, are used as building blocks in pharmaceutical and agrochemical products. Their cross-coupling reactions are crucial in synthesizing biologically relevant targets (Verdelet et al., 2011).
Antiviral Activity
Some derivatives of this compound have shown promise in inhibiting retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Applications in Organic Electronics
Novel synthetic routes using this compound have led to the development of various polycyclic systems with potential applications in organic electronic devices (Verbitskiy et al., 2016).
Antitubercular Activity
Compounds synthesized from this compound have shown promising activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs (Verbitskiy et al., 2016).
Safety and Hazards
The safety information for 4-Benzyloxy-5-bromopyrimidine includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place .
Wirkmechanismus
Target of Action
It is often used in the suzuki-miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron compounds used in these reactions.
Mode of Action
4-Benzyloxy-5-bromopyrimidine interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, this compound, which contains a bromine atom, can act as the halide in the reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the structure of organic molecules . The downstream effects of this reaction can lead to the synthesis of a wide variety of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds synthesized in the reaction.
Action Environment
The efficacy and stability of this compound, like many chemical reactions, can be influenced by various environmental factors. These can include temperature, pH, and the presence of a suitable catalyst . In the case of the Suzuki-Miyaura cross-coupling reaction, a palladium catalyst is required . The reaction is also typically carried out under mild and functional group tolerant conditions , which suggests that it can be performed in a variety of environmental contexts.
Biochemische Analyse
Biochemical Properties
They have also been found to possess inhibition properties against various viruses and have been used as antitumor agents, anti HIV agents, and for cardiovascular diseases .
Cellular Effects
Some pyrimidine derivatives have shown moderate in vitro cytotoxic activity against HeLa cell line .
Molecular Mechanism
Bromopyrimidines are known to participate in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Metabolic Pathways
Bromopyrimidines are known to participate in Suzuki-Miyaura coupling reactions .
Eigenschaften
IUPAC Name |
5-bromo-4-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEVRYVDWYTABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
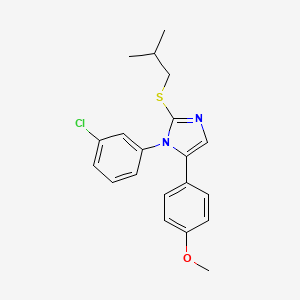

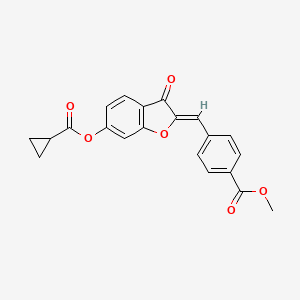
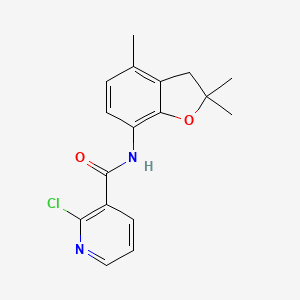
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)
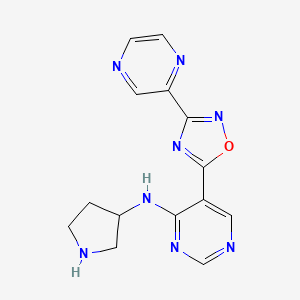
![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)
![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)
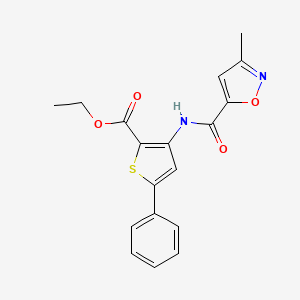
![2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2401419.png)
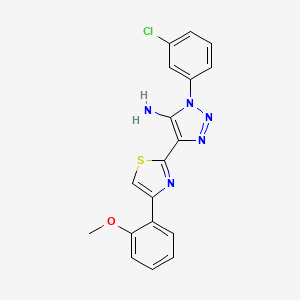
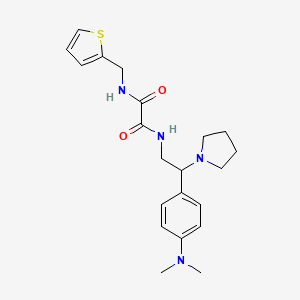
![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2401423.png)

